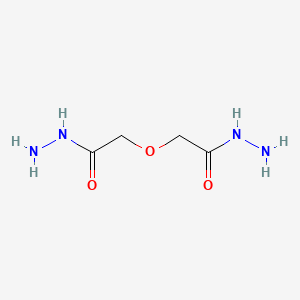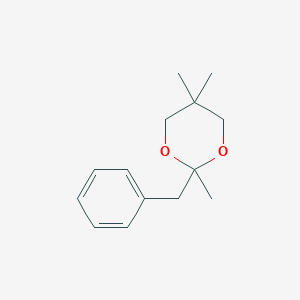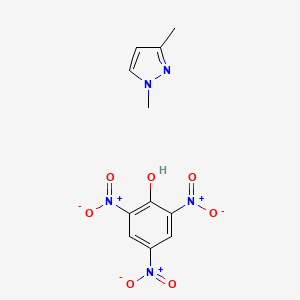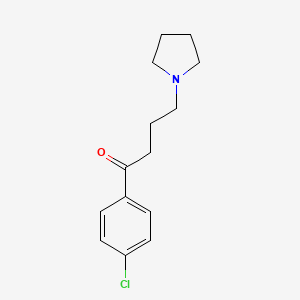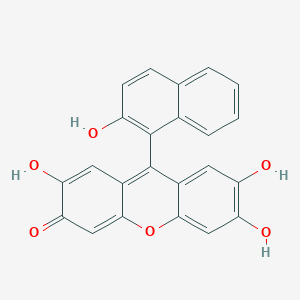
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of the core structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups may participate in redox reactions, influencing cellular processes and signaling pathways. The xanthene core could interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene-based compound with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology and as a pH indicator.
Uniqueness
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a naphthalene moiety. This structure may confer distinct chemical and biological properties compared to other xanthene derivatives.
Propriétés
Numéro CAS |
6098-78-8 |
|---|---|
Formule moléculaire |
C23H14O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2,6,7-trihydroxy-9-(2-hydroxynaphthalen-1-yl)xanthen-3-one |
InChI |
InChI=1S/C23H14O6/c24-15-6-5-11-3-1-2-4-12(11)23(15)22-13-7-16(25)18(27)9-20(13)29-21-10-19(28)17(26)8-14(21)22/h1-10,24-27H |
Clé InChI |
IXNIGENFPCPXFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








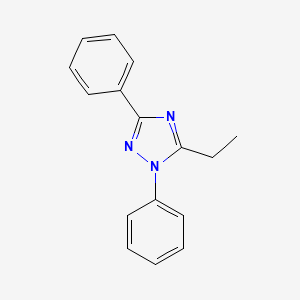
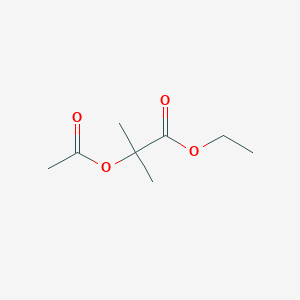
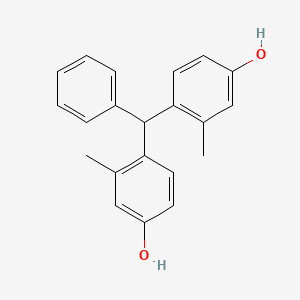
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
